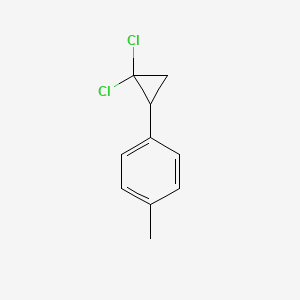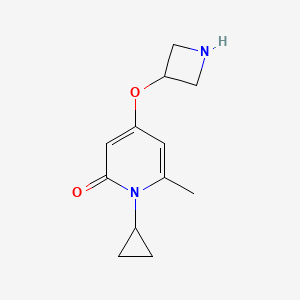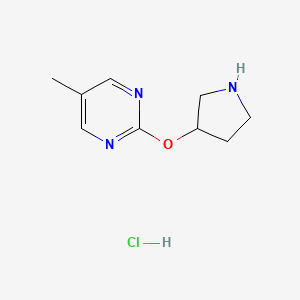
1-(2,2-dichlorocyclopropyl)-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-dichlorocyclopropyl)-4-methylbenzene is an organic compound with the molecular formula C10H10Cl2 It is a derivative of cyclopropane, where two chlorine atoms and a 4-methylphenyl group are attached to the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-dichlorocyclopropyl)-4-methylbenzene typically involves the reaction of 4-methylbenzyl chloride with dichlorocarbene. Dichlorocarbene can be generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
1-(2,2-dichlorocyclopropyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with fewer chlorine atoms.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 1,1-dihydroxy-2-(4-methylphenyl)cyclopropane.
Oxidation: Formation of 1,1-dichloro-2-(4-methylphenyl)cyclopropanol or 1,1-dichloro-2-(4-methylphenyl)cyclopropanoic acid.
Reduction: Formation of 1-chloro-2-(4-methylphenyl)cyclopropane.
科学的研究の応用
1-(2,2-dichlorocyclopropyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2,2-dichlorocyclopropyl)-4-methylbenzene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. The cyclopropane ring strain also contributes to its reactivity, allowing it to participate in ring-opening reactions and other transformations.
類似化合物との比較
Similar Compounds
- 1,1-Dichloro-2-methyl-3-(4,4-diformyl-1,3-butadien-1-yl)cyclopropane
- 1,2-Dichlorocyclopropane
- Cyclopropane, 1,1-dichloro-2,2,3-trimethyl
Uniqueness
1-(2,2-dichlorocyclopropyl)-4-methylbenzene is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties
特性
CAS番号 |
17343-70-3 |
|---|---|
分子式 |
C10H10Cl2 |
分子量 |
201.09 g/mol |
IUPAC名 |
1-(2,2-dichlorocyclopropyl)-4-methylbenzene |
InChI |
InChI=1S/C10H10Cl2/c1-7-2-4-8(5-3-7)9-6-10(9,11)12/h2-5,9H,6H2,1H3 |
InChIキー |
WTFWLLSGGABAPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC2(Cl)Cl |
正規SMILES |
CC1=CC=C(C=C1)C2CC2(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Cyclopropylsulfonyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1653018.png)
![3-Ethyl-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B1653019.png)
![3-[(5-methyl-2-phenyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B1653020.png)
![7-[(Cyclobutylcarbonyl)amino]-2-methyl-5-quinolinecarboxylic acid](/img/structure/B1653022.png)
![2-(6-chloro-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1653023.png)
![5-(4-fluorobenzyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1653024.png)

![2-Methylpropyl 4-[1-(1-methylpyrazol-4-yl)ethylamino]piperidine-1-carboxylate](/img/structure/B1653026.png)
![1-(2,3-Dimethylpyrido[2,3-b]pyrazin-7-yl)-3-piperidinecarboxylic acid](/img/structure/B1653028.png)

![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-amine](/img/structure/B1653030.png)
![[1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B1653038.png)
![tert-Butyl [4-(pyridin-3-yl)piperidin-4-yl]methylcarbamate](/img/structure/B1653039.png)
![[1-(3-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B1653040.png)
